molecular formula C15H24O B1683827 Vetivenol CAS No. 68129-81-7

Vetivenol

Cat. No.: B1683827
CAS No.: 68129-81-7
M. Wt: 220.35 g/mol
InChI Key: XCEXBRKEGXBUJE-ATFAPYMMSA-N
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Description

Vetivenol, also known as Vetiverol, is an organic compound with the molecular formula C₁₅H₂₄O and a molecular weight of 220.3505. It is a sesquiterpene alcohol derived from the roots of the vetiver plant, Chrysopogon zizanioides. Vetiver oil, which contains this compound, is widely used in the fragrance industry due to its earthy, woody aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vetivenol can be synthesized through various methods, including:

Industrial Production Methods: The industrial production of this compound primarily involves the extraction and distillation of Vetiver oil. The roots of Chrysopogon zizanioides are steam distilled to produce Vetiver oil, which is then processed to isolate this compound through the methods mentioned above.

Chemical Reactions Analysis

Types of Reactions: Vetivenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form ketones and aldehydes.

    Reduction: Reduction of this compound can yield corresponding hydrocarbons.

    Substitution: this compound can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Vetivenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Vetivenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Vetivenol is unique compared to other similar compounds due to its distinct aroma and chemical properties. Similar compounds include:

This compound stands out due to its specific chemical structure and the unique combination of properties it imparts to Vetiver oil.

Properties

IUPAC Name

(5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12,14,16H,5-6,8-9H2,1-4H3/t12-,14?,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEXBRKEGXBUJE-ATFAPYMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C=C(C12CCC(=C(C)C)C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C=C([C@@]12CCC(=C(C)C)C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68129-81-7
Record name Vetiverol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068129817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vetiverol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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